Triethoxy(naphthalen-2-yl)stannane
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Overview
Description
Triethoxy(naphthalen-2-yl)stannane is an organotin compound with the chemical formula C16H22O3Sn. This compound is characterized by the presence of a naphthalene ring bonded to a tin atom, which is further connected to three ethoxy groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triethoxy(naphthalen-2-yl)stannane typically involves the reaction of naphthalen-2-ylmagnesium bromide with triethoxytin chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
C10H7MgBr+Sn(OEt)3Cl→C10H7Sn(OEt)3+MgBrCl
The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate advanced purification techniques, such as distillation and crystallization, to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Triethoxy(naphthalen-2-yl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalen-2-ylstannic acid.
Reduction: Reduction reactions can convert the compound into naphthalen-2-ylstannane.
Substitution: The ethoxy groups can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
Oxidation: Naphthalen-2-ylstannic acid.
Reduction: Naphthalen-2-ylstannane.
Substitution: Various substituted organotin compounds depending on the substituent used.
Scientific Research Applications
Triethoxy(naphthalen-2-yl)stannane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organotin compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in plastics.
Mechanism of Action
The mechanism of action of triethoxy(naphthalen-2-yl)stannane involves its interaction with various molecular targets. The tin atom can coordinate with different ligands, facilitating catalytic processes. In biological systems, the compound may interact with cellular components, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Triethoxy(phenyl)stannane: Similar structure but with a phenyl group instead of a naphthalene ring.
Triethoxy(methyl)stannane: Contains a methyl group in place of the naphthalene ring.
Triethoxy(butyl)stannane: Features a butyl group instead of the naphthalene ring.
Uniqueness
Triethoxy(naphthalen-2-yl)stannane is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific catalytic applications and in the synthesis of complex organic molecules.
Properties
CAS No. |
915696-67-2 |
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Molecular Formula |
C16H22O3Sn |
Molecular Weight |
381.1 g/mol |
IUPAC Name |
triethoxy(naphthalen-2-yl)stannane |
InChI |
InChI=1S/C10H7.3C2H5O.Sn/c1-2-6-10-8-4-3-7-9(10)5-1;3*1-2-3;/h1-3,5-8H;3*2H2,1H3;/q;3*-1;+3 |
InChI Key |
OZMSBLSILGIURR-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Sn](C1=CC2=CC=CC=C2C=C1)(OCC)OCC |
Origin of Product |
United States |
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